molecular formula C7H5BrN2 B11901071 4-(Bromomethyl)nicotinonitrile

4-(Bromomethyl)nicotinonitrile

Cat. No.: B11901071
M. Wt: 197.03 g/mol
InChI Key: HMOJBXDLLWVAHU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromomethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)nicotinonitrile typically involves the bromination of nicotinonitrile derivatives. One common method includes the reaction of nicotinonitrile with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like ethanol or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Boron reagents and palladium catalysts are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

4-(Bromomethyl)nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • 5-(Bromomethyl)nicotinonitrile
  • 3-(Bromomethyl)nicotinonitrile
  • 2-(Bromomethyl)nicotinonitrile

Comparison: 4-(Bromomethyl)nicotinonitrile is unique due to the position of the bromomethyl group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For example, 5-(Bromomethyl)nicotinonitrile may exhibit different chemical properties and biological effects compared to this compound .

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

4-(bromomethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H5BrN2/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3H2

InChI Key

HMOJBXDLLWVAHU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CBr)C#N

Origin of Product

United States

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